molecular formula C13H23NO2 B7571091 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one

3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one

カタログ番号 B7571091
分子量: 225.33 g/mol
InChIキー: FMQHDMFGLUNFGX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one, also known as CX717, is a potent and selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The AMPA receptor is a type of ionotropic glutamate receptor that is involved in the regulation of synaptic plasticity, learning, and memory. CX717 has shown promising results in preclinical studies as a cognitive enhancer and has potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia.

作用機序

3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one acts as a positive allosteric modulator of the AMPA receptor by binding to a specific site on the receptor and enhancing its response to glutamate, the primary excitatory neurotransmitter in the brain. This results in an increase in the strength of synaptic transmission and the induction of LTP, which is thought to underlie the cognitive-enhancing effects of 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one has been shown to have other biochemical and physiological effects. 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one has been demonstrated to increase wakefulness and reduce sleep in animal models, suggesting a potential role in the treatment of sleep disorders. 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.

実験室実験の利点と制限

One advantage of 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one as a research tool is its selectivity for the AMPA receptor, which allows for the specific modulation of this receptor without affecting other glutamate receptors. However, one limitation of 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one is its relatively short half-life in vivo, which may limit its efficacy in certain experimental paradigms.

将来の方向性

There are several potential future directions for research on 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one. One area of interest is the development of more potent and selective AMPA receptor modulators based on the structure of 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one. Another area of interest is the investigation of the therapeutic potential of 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one in cognitive disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to elucidate the mechanisms underlying the biochemical and physiological effects of 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one, as well as its potential role in the treatment of sleep disorders and anxiety.

合成法

The synthesis of 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one involves a multi-step process starting with the reaction of cyclohexylmethylamine with 2-bromo-5-methyltetrahydrofuran to form the intermediate 3-(cyclohexylmethylamino)-5-methyltetrahydrofuran. This intermediate is then converted to 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one through a series of steps involving oxidation, deprotection, and cyclization reactions.

科学的研究の応用

3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one has been extensively studied in preclinical models for its cognitive-enhancing effects. In animal studies, 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one has been shown to improve learning and memory in various behavioral tasks, including the Morris water maze and novel object recognition tests. 3-[Cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one has also been demonstrated to enhance synaptic plasticity and increase long-term potentiation (LTP) in the hippocampus, a brain region critical for learning and memory.

特性

IUPAC Name

3-[cyclohexylmethyl(methyl)amino]-5-methyloxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c1-10-8-12(13(15)16-10)14(2)9-11-6-4-3-5-7-11/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMQHDMFGLUNFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)O1)N(C)CC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。